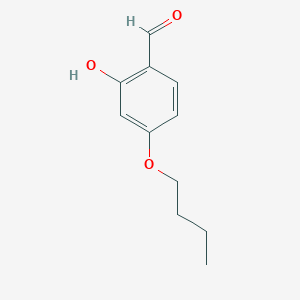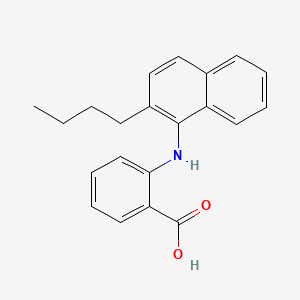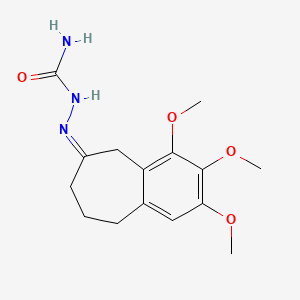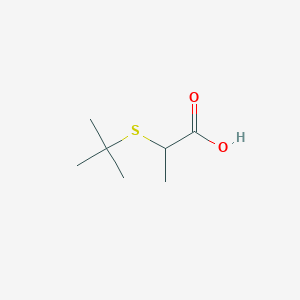![molecular formula C10H18O4S2 B14655389 4-[2-(3-Carboxypropylsulfanyl)ethylsulfanyl]butanoic acid CAS No. 40252-81-1](/img/structure/B14655389.png)
4-[2-(3-Carboxypropylsulfanyl)ethylsulfanyl]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(3-Carboxypropylsulfanyl)ethylsulfanyl]butanoic acid is a carboxylic acid derivative characterized by the presence of sulfanyl (thiol) groups and a carboxypropyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-Carboxypropylsulfanyl)ethylsulfanyl]butanoic acid typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated butanoic acid, reacts with a thiol compound under basic conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(3-Carboxypropylsulfanyl)ethylsulfanyl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol groups act as nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Alkyl halides and bases like sodium hydroxide are often used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted butanoic acid derivatives.
Aplicaciones Científicas De Investigación
4-[2-(3-Carboxypropylsulfanyl)ethylsulfanyl]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways involving thiol groups.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of drugs targeting thiol-containing enzymes.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 4-[2-(3-Carboxypropylsulfanyl)ethylsulfanyl]butanoic acid involves its interaction with molecular targets through its thiol and carboxyl groups. The thiol groups can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The carboxyl group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Butanoic acid: Lacks the sulfanyl groups, making it less reactive in thiol-specific reactions.
3-Mercaptopropionic acid: Contains a thiol group but lacks the extended carboxypropyl chain.
Cysteine: An amino acid with a thiol group, but with different structural and functional properties.
Propiedades
Número CAS |
40252-81-1 |
|---|---|
Fórmula molecular |
C10H18O4S2 |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
4-[2-(3-carboxypropylsulfanyl)ethylsulfanyl]butanoic acid |
InChI |
InChI=1S/C10H18O4S2/c11-9(12)3-1-5-15-7-8-16-6-2-4-10(13)14/h1-8H2,(H,11,12)(H,13,14) |
Clave InChI |
IOIOFZIECKQCDX-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)O)CSCCSCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




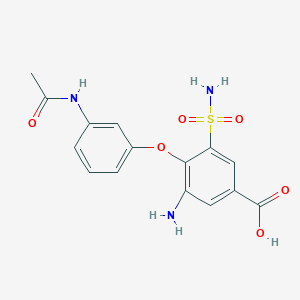
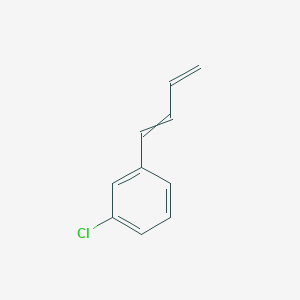
![1,1'-[(3-Methylphenyl)methylene]dipiperidine](/img/structure/B14655334.png)

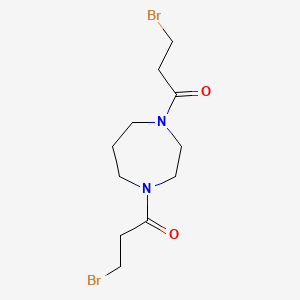
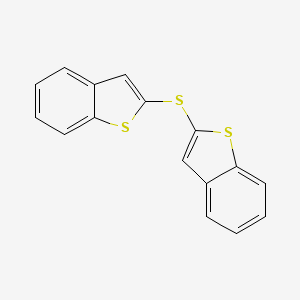

![Bicyclo[7.1.0]decan-2-one](/img/structure/B14655353.png)
